molecular formula C8H7BrO2 B041147 Methyl 3-bromobenzoate CAS No. 618-89-3

Methyl 3-bromobenzoate

Cat. No. B041147
CAS RN: 618-89-3
M. Wt: 215.04 g/mol
InChI Key: KMFJVYMFCAIRAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis of Methyl 3-bromobenzoate is not detailed in the provided research, related compounds such as Methyl 4-Bromo-2-methoxybenzoate have been synthesized through multi-step processes involving bromination, hydrolysis, cyanidation, methoxylation, and esterification, yielding high purity products (Chen Bing-he, 2008). Such methodologies may offer insights into potential synthesis routes for Methyl 3-bromobenzoate, emphasizing the importance of controlled reaction conditions and the selection of appropriate reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 3-bromobenzoate has been thoroughly investigated using techniques like density functional theory (DFT). For example, studies have explored the vibrational modes, molecular dynamics, and electronic properties through DFT and time-dependent DFT (TD-DFT) approaches, revealing insights into the molecular electrostatic potential, frontier molecular orbitals, and non-linear optical (NLO) activity of these molecules (A. Saxena, Megha Agrawal, Archana Gupta, 2015).

Chemical Reactions and Properties

The reactivity of Methyl 3-bromobenzoate involves its participation in various organic reactions, particularly those requiring a bromo substituent for further functionalization. For instance, bromo derivatives have been utilized in regioselective bromocyclization reactions, indicating that similar strategies could be applied to Methyl 3-bromobenzoate for generating heterocyclic structures or for cross-coupling reactions (Yan‐Long Zheng et al., 2019).

Physical Properties Analysis

The physical properties of Methyl 3-bromobenzoate, such as melting point, boiling point, and solubility, are essential for understanding its behavior in various solvents and under different temperature conditions. Although specific data for Methyl 3-bromobenzoate is not provided, analogous compounds exhibit well-defined physical properties that can be measured through experimental methods, supporting their use in synthetic applications.

Chemical Properties Analysis

The chemical properties of Methyl 3-bromobenzoate, including its reactivity towards nucleophilic substitution, are pivotal for its application in organic synthesis. The presence of the bromo group makes it a suitable electrophile for reactions with nucleophiles, enabling the formation of diverse organic structures. Research on similar compounds suggests that understanding the electronic structure, hyperpolarizability, and molecular orbital contributions can provide deeper insights into the chemical behavior of Methyl 3-bromobenzoate (C. S. Chidan Kumar et al., 2014).

Scientific Research Applications

  • A derivative, Methyl 3-bromo-2-nitro-5-(N-phenylsulfamoyl)benzoate, demonstrates significant cytotoxic activity against Malassezia furfur, which is relevant for developing treatments against skin diseases like seborrheic dermatitis (Trifonov et al., 2020).

  • Methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxy benzoyl)-4,5-dimethoxybenzoate 9 shows good inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), suggesting its potential in biomedical applications, especially in regulating inflammatory diseases (Han Lijun, 2010).

  • A method for synthesizing 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs inhibiting thymidylate synthase, was developed, yielding a 23.1% overall yield (Cao Sheng-li, 2004).

  • The study of Methyl 2-amino 5-bromobenzoate (M2A5B) reveals its molecular structure, electronic properties, and first-order molecular hyperpolarizability, contributing to its non-linear optical activity (Saxena et al., 2015).

  • A study resolved ambiguity in thermochemical and solubility data on bromobenzoic acids, providing a useful approach for assessing water solubility of sparingly soluble drugs (Zherikova et al., 2016).

  • Novel 3-(aryl)benzothieno[2,3-c]pyran-1-ones show high growth inhibitory effects on human tumor cell lines, with structure-activity relationships established (Queiroz et al., 2009).

  • The crystal structure of fusidic acid methyl ester 3-p-bromobenzoate confirms the chemical structure proposed by Godtfredsen and Arrigoni (Cooper, 1966).

Safety And Hazards

Methyl 3-bromobenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

methyl 3-bromobenzoate
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InChI

InChI=1S/C8H7BrO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFJVYMFCAIRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
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DSSTOX Substance ID

DTXSID6060688
Record name Benzoic acid, 3-bromo-, methyl ester
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Molecular Weight

215.04 g/mol
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Physical Description

Crystalline solid; mp = 29-30 deg C; [Alfa Aesar MSDS]
Record name Methyl 3-bromobenzoate
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Vapor Pressure

0.02 [mmHg]
Record name Methyl 3-bromobenzoate
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Product Name

Methyl 3-bromobenzoate

CAS RN

618-89-3
Record name Methyl 3-bromobenzoate
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Record name Benzoic acid, 3-bromo-, methyl ester
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Record name Benzoic acid, 3-bromo-, methyl ester
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Synthesis routes and methods

Procedure details

Part A: 3-Bromobenzoic acid (1.1 g, 5.47 mmol) was dissolved in methanol (20 ml) in a 50 ml flask. Concentrated sulfuric acid (2 drops) was added and the mixture was refluxed under nitrogen for ten hours then concentrated under reduced pressure. The residue was mixed with dichloromethane (20 ml) and saturated sodium bicarbonate solution (10 ml). The organic material was separated, dried (MgSO4) and concentrated under reduced pressure. The residue was flushed through silica gel with hexane/ethyl acetate (3:1), and concentrated which provided methyl 3-bromobenzoate (1.0 g, 85%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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